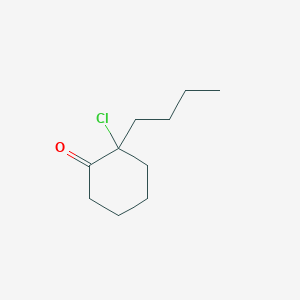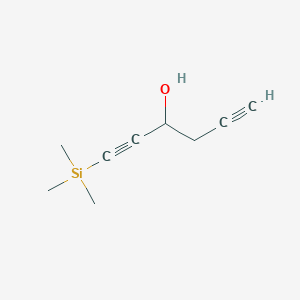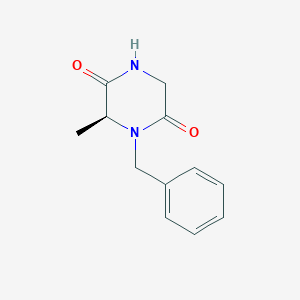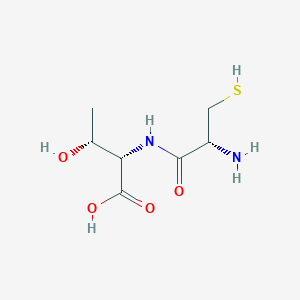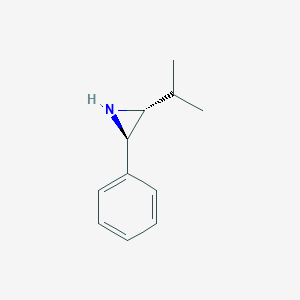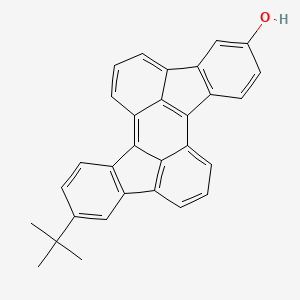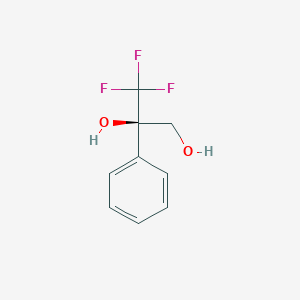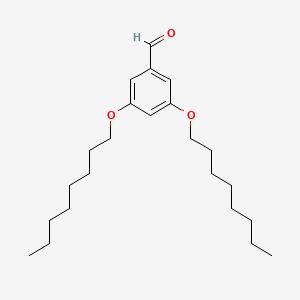![molecular formula C31H38N6O B14259327 2-Propanol, 1,3-bis[bis[(6-methyl-2-pyridinyl)methyl]amino]- CAS No. 171566-21-5](/img/structure/B14259327.png)
2-Propanol, 1,3-bis[bis[(6-methyl-2-pyridinyl)methyl]amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanol, 1,3-bis[bis[(6-methyl-2-pyridinyl)methyl]amino]- is a complex organic compound with the molecular formula C31H38N6O. It is known for its unique structure, which includes two pyridinyl groups attached to a propanol backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1,3-bis[bis[(6-methyl-2-pyridinyl)methyl]amino]- typically involves the reaction of 1,3-diaminopropan-2-ol with 6-methyl-2-pyridylmethyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-Propanol, 1,3-bis[bis[(6-methyl-2-pyridinyl)methyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The pyridinyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-Propanol, 1,3-bis[bis[(6-methyl-2-pyridinyl)methyl]amino]- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound is studied for its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Propanol, 1,3-bis[bis[(6-methyl-2-pyridinyl)methyl]amino]- involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then participate in various biochemical pathways. These interactions can lead to the hydrolysis of phosphodiester bonds in diribonucleotides, among other effects .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis[bis(2-pyridylmethyl)amino]-2-propanol: Similar in structure but with different substituents on the pyridinyl groups.
2-Hydroxy-N,N,N’,N’-tetrakis(2-pyridylmethyl)-1,3-propanediamine: Another related compound with similar coordination chemistry properties.
Uniqueness
2-Propanol, 1,3-bis[bis[(6-methyl-2-pyridinyl)methyl]amino]- is unique due to its specific substitution pattern on the pyridinyl groups, which can influence its reactivity and binding properties. This makes it particularly useful in forming stable metal complexes and exploring new catalytic processes .
Propiedades
Número CAS |
171566-21-5 |
|---|---|
Fórmula molecular |
C31H38N6O |
Peso molecular |
510.7 g/mol |
Nombre IUPAC |
1,3-bis[bis[(6-methylpyridin-2-yl)methyl]amino]propan-2-ol |
InChI |
InChI=1S/C31H38N6O/c1-23-9-5-13-27(32-23)17-36(18-28-14-6-10-24(2)33-28)21-31(38)22-37(19-29-15-7-11-25(3)34-29)20-30-16-8-12-26(4)35-30/h5-16,31,38H,17-22H2,1-4H3 |
Clave InChI |
RPAHQXJHIFOMDH-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC=C1)CN(CC2=CC=CC(=N2)C)CC(CN(CC3=CC=CC(=N3)C)CC4=CC=CC(=N4)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1',1'',1'''-{1,2-Phenylenebis[(ethene-2,1-diyl)-4,1-phenyleneethene-2,1,1-triyl]}tetrabenzene](/img/structure/B14259248.png)
![Methanesulfonamide, 1,1,1-trifluoro-N-[S-(trifluoromethyl)sulfonimidoyl]-](/img/structure/B14259250.png)
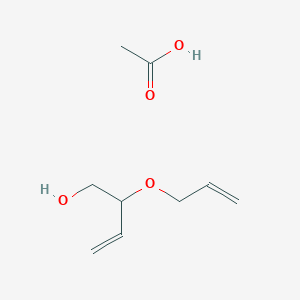
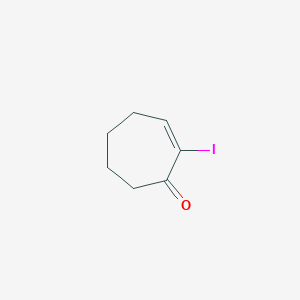
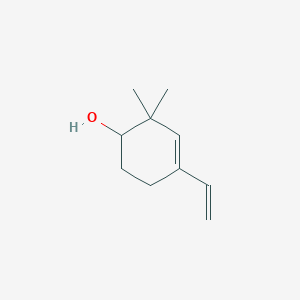
![1-Azabicyclo[2.2.1]heptane-3-carbaldehyde](/img/structure/B14259269.png)
